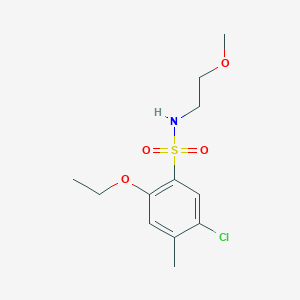
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in the regulation of pH in hypoxic tumors. Inhibition of CA IX leads to a decrease in pH, which results in the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against CA IX. This inhibition leads to a decrease in pH, which results in the inhibition of tumor growth and proliferation. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide in lab experiments include its high potency and specificity towards CA IX. This compound also exhibits low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its poor bioavailability.
Future Directions
There are several future directions for the research of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases such as glaucoma and osteoporosis.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent inhibitory activity against CA IX. This compound has been widely used in scientific research for its unique properties and mechanism of action. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and 2-aminoethoxyethanol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the compound can be enhanced by recrystallization from an appropriate solvent.
Scientific Research Applications
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been used in various scientific research studies. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a biomarker for hypoxic tumors. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, glaucoma, and osteoporosis.
properties
Molecular Formula |
C12H18ClNO4S |
|---|---|
Molecular Weight |
307.79 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-18-11-7-9(2)10(13)8-12(11)19(15,16)14-5-6-17-3/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
QFRLQGPBGJZVPH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)
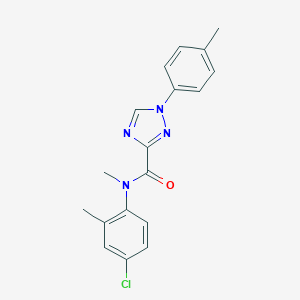
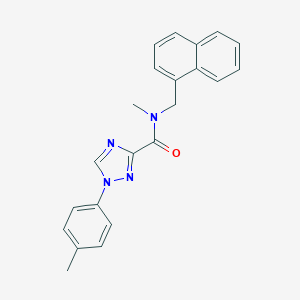
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

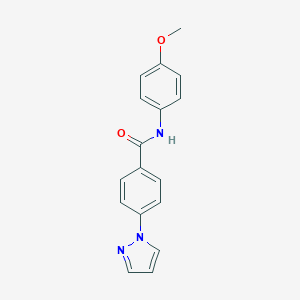
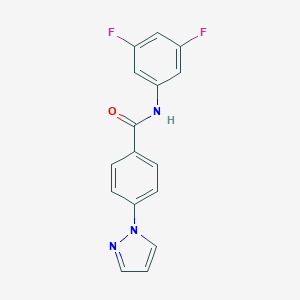

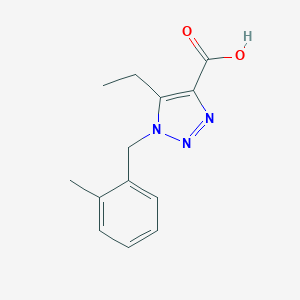
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
